N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923673-64-7
VCID: VC4347897
InChI: InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide

CAS No.: 923673-64-7

Cat. No.: VC4347897

Molecular Formula: C14H15ClN2OS

Molecular Weight: 294.8

* For research use only. Not for human or veterinary use.

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide - 923673-64-7

Specification

CAS No. 923673-64-7
Molecular Formula C14H15ClN2OS
Molecular Weight 294.8
IUPAC Name N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Standard InChI InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
Standard InChI Key WKFGMYZXJSPEOZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C

Introduction

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide is a synthetic organic compound belonging to the class of acetamides. It is characterized by its thiazole ring, which is substituted with a 4-chlorophenyl and a methyl group, and an ethyl acetamide chain. This compound has garnered interest due to its potential biological and pharmacological properties.

Structural Representation:

The molecule consists of:

  • A thiazole ring substituted with:

    • A 4-chlorophenyl group at position 2.

    • A methyl group at position 4.

  • An ethyl chain connecting the thiazole ring to the acetamide group.

Synthesis Pathway

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide typically involves:

  • Formation of the Thiazole Ring:

    • Reactants such as 4-chlorobenzaldehyde and thiourea are used to construct the thiazole core.

    • Cyclization occurs in the presence of an acidic catalyst.

  • Substitution Reactions:

    • Methylation at position 4 of the thiazole ring is achieved using methyl iodide or similar reagents.

  • Acetamide Addition:

    • The ethyl chain is introduced via alkylation, followed by amide bond formation with acetic anhydride or acetyl chloride.

Potential Applications:

  • Antimicrobial Activity:
    Compounds with similar thiazole structures have demonstrated antibacterial and antifungal properties by targeting microbial enzymes or cell walls.

  • Anti-inflammatory Potential:
    The presence of a chlorophenyl group enhances lipophilicity, which may improve interaction with inflammatory mediators.

  • Anticancer Research:
    Thiazole derivatives are known to inhibit tumor cell proliferation by interfering with DNA synthesis or enzyme pathways.

Molecular Docking Studies:

Preliminary computational studies suggest that this compound may bind effectively to active sites of enzymes involved in inflammatory or cancer pathways, making it a candidate for further drug development.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

TechniqueDetails
1H-NMR & 13C-NMRConfirms the structure through chemical shifts of aromatic and aliphatic protons/carbons.
IR SpectroscopyIdentifies functional groups such as amides (C=O stretch ~1650 cm⁻¹).
LC-MSDetermines molecular weight and purity through mass-to-charge ratio (m/z).

Comparative Analysis with Related Compounds

Compound NameKey DifferencesApplications
N-(3-chlorophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol)]Contains triazole instead of thiazoleAntimicrobial, anticancer
N-(3-cyano-benzothiophen-2-yl)-acetamide derivativesBenzothiophene replaces thiazoleAnti-inflammatory potential
N-(4-bromophenyl)-thiazol-2-yl-acetamide derivativesBromine substitution instead of chlorineAntimicrobial, antiproliferative

Future Research Directions

  • Pharmacological Testing:

    • Conduct in vitro and in vivo studies to evaluate antimicrobial, anti-inflammatory, and anticancer efficacy.

  • Toxicity Assessment:

    • Determine potential cytotoxicity and side effects using cell lines and animal models.

  • Structure Optimization:

    • Modify substituents on the thiazole ring to enhance biological activity or reduce toxicity.

  • Drug Delivery Studies:

    • Investigate formulations for improved solubility and bioavailability.

This detailed overview highlights the chemical structure, synthesis, potential applications, and research directions for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide, emphasizing its significance in medicinal chemistry research.

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